molecular formula C11H15BrO2 B8391109 1-Bromo-4-ethoxy-2-isopropoxy-benzene

1-Bromo-4-ethoxy-2-isopropoxy-benzene

Cat. No.: B8391109
M. Wt: 259.14 g/mol
InChI Key: KJIQABGSJKSNLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-ethoxy-2-isopropoxy-benzene is a brominated aromatic ether featuring a benzene ring substituted with bromine (position 1), ethoxy (OCH₂CH₃, position 4), and isopropoxy (OCH(CH₃)₂, position 2) groups. This compound’s structure combines electron-withdrawing (bromine) and electron-donating (alkoxy) substituents, creating a unique electronic and steric profile. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where precise substitution patterns are critical .

Properties

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

1-bromo-4-ethoxy-2-propan-2-yloxybenzene

InChI

InChI=1S/C11H15BrO2/c1-4-13-9-5-6-10(12)11(7-9)14-8(2)3/h5-8H,4H2,1-3H3

InChI Key

KJIQABGSJKSNLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)Br)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 1-bromo-4-ethoxy-2-isopropoxy-benzene and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 1-Br, 4-OCH₂CH₃, 2-OCH(CH₃)₂ C₁₁H₁₅BrO₂ 259.14 High steric hindrance; potential agrochemical intermediate
1-Bromo-4-isopropoxy-benzene 1-Br, 4-OCH(CH₃)₂ C₉H₁₁BrO 215.09 Simpler structure; used in ether synthesis
4-Bromo-2-ethoxy-1-methylbenzene 4-Br, 2-OCH₂CH₃, 1-CH₃ C₉H₁₁BrO 215.09 Enhanced solubility in organic solvents
1-Bromo-5-isopropyl-4-methoxy-2-methylbenzene 1-Br, 5-CH(CH₃)₂, 4-OCH₃, 2-CH₃ C₁₁H₁₅BrO 243.14 Bulky substituents; niche specialty chemical
Key Observations:
  • Molecular Weight: The target compound’s higher molecular weight (259.14 g/mol) reflects its two alkoxy groups, compared to mono-alkoxy analogs like 1-bromo-4-isopropoxy-benzene (215.09 g/mol).
  • In contrast, 4-bromo-2-ethoxy-1-methylbenzene’s methyl group reduces steric bulk, favoring solubility .

Reactivity and Electronic Effects

  • Electron Donation vs. Withdrawal : Alkoxy groups (ethoxy, isopropoxy) activate the benzene ring toward electrophilic substitution via electron donation, while bromine deactivates it. This competition creates regioselectivity challenges. For example, in 1-bromo-4-isopropoxy-benzene, bromine directs incoming electrophiles to the meta position relative to itself, but the target compound’s ethoxy group at position 2 may alter this pattern .
  • Steric Hindrance : The isopropoxy group’s bulkiness in the target compound impedes reactions requiring planar transition states, unlike smaller analogs like 4-bromo-2-ethoxy-1-methylbenzene .

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